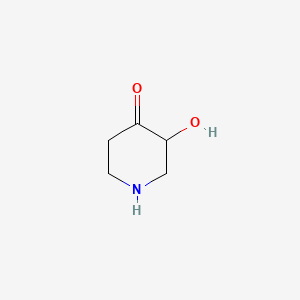

3-Hydroxypiperidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

3-hydroxypiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-6-3-5(4)8/h5-6,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOGWMOAEKBTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698953 | |

| Record name | 3-Hydroxypiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73603-43-7 | |

| Record name | 3-Hydroxypiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis via Ring Formation and Hydroxylation

One common approach to preparing 3-hydroxypiperidin-4-one involves the ring formation of a piperidine backbone followed by selective hydroxylation at the 3-position and oxidation at the 4-position. This method typically uses cyclic precursors or opens epoxide rings with amines under controlled conditions.

Method Using Halogenation and Subsequent Hydrolysis

A patented method (CN106432059A) describes the preparation of 3-hydroxypiperidine derivatives, which can be adapted for this compound synthesis. The process involves:

- Starting with a suitable piperidine derivative.

- Halogenation at the 4-position using halogenating agents (e.g., chlorine or bromine).

- Subsequent hydrolysis under alkaline aqueous conditions to introduce the hydroxyl group at the 3-position.

- Use of inorganic bases such as sodium hydroxide or potassium carbonate to facilitate the ring opening and hydrolysis.

- Control of reaction temperature and pH to optimize yield and purity.

This method emphasizes the use of aqueous solutions and organic solvents like toluene or dichloromethane for extraction and purification steps.

Synthesis by Refluxing Maltol with Amines (Analogous Pyridinone Method)

Although focused on 3-hydroxypyridin-4-ones, a related synthesis method involves refluxing maltol with primary amines in an acidic ethanol environment. This method yields hydroxypyridinone derivatives after purification by recrystallization or column chromatography. Characterization is performed by NMR, IR, and mass spectrometry, with yields reported between 4-12%. While this method is specific to pyridinones, it provides insights into the preparation of hydroxylated nitrogen heterocycles, relevant for this compound analogs.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | Cl2 or Br2 in organic solvent (e.g., DCM) | Controlled addition to avoid over-halogenation |

| Hydrolysis | NaOH or K2CO3 aqueous solution | Temperature: 40-80°C, pH ~10-12 |

| Extraction | Organic solvents (toluene, DCM) | Multiple washes to remove impurities |

| Purification | Recrystallization or column chromatography | Hot methanol or ethyl acetate as solvents |

| Characterization | NMR (1H, 13C), IR, Mass Spectrometry | Purity target: >90% |

- The halogenation-hydrolysis approach offers a practical and scalable method with moderate to good yields.

- Reaction parameters such as temperature, base concentration, and solvent choice critically affect the selectivity and purity of this compound.

- Use of inorganic bases like sodium hydroxide or potassium carbonate in aqueous media facilitates efficient ring functionalization and hydroxyl introduction.

- Purification by recrystallization from hot methanol or chromatographic techniques ensures high purity suitable for further synthetic applications.

- Analytical data confirm the structure and purity, essential for biological or industrial use.

| Method | Key Reagents | Solvent System | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Halogenation + Hydrolysis | Cl2/Br2, NaOH/K2CO3 | Aqueous/Organic (DCM) | Moderate | Recrystallization/Chromatography | Scalable, moderate complexity |

| Maltol + Primary Amine (Analogous) | Maltol, Primary amine, Acid | Ethanol/Acidic medium | 4-12 | Recrystallization/Chromatography | Lower yield, applicable to pyridinones |

The preparation of this compound primarily involves halogenation of piperidine derivatives followed by base-mediated hydrolysis to introduce the hydroxyl group at the 3-position. Reaction conditions such as choice of halogenating agent, base, solvent, and temperature are critical for optimizing yield and purity. Purification techniques like recrystallization and chromatography are essential to obtain high-purity products. These methods are supported by detailed characterization data, ensuring the compound's suitability for further synthetic or biological applications.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxypiperidin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form a secondary alcohol.

Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 3-piperidone.

Reduction: Formation of 3-hydroxypiperidine.

Substitution: Formation of N-substituted piperidones.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Hydroxypiperidin-4-one is characterized by its piperidine ring structure, which includes a hydroxyl group at the 3-position and a ketone at the 4-position. Its molecular formula is and it has a molecular weight of approximately 115.13 g/mol. The structural features of HP4 allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Medicinal Chemistry Applications

1. Drug Discovery and Development

HP4 serves as a crucial intermediate in the synthesis of bioactive compounds. Its derivatives have been explored for their potential therapeutic properties against various diseases, including neurodegenerative disorders like Parkinson's disease. For instance, studies have shown that derivatives of HP4 can act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of levodopa, thus enhancing its availability in the brain for treating Parkinson's disease .

2. Cancer Therapy

Research indicates that HP4 derivatives exhibit anticancer activity. For example, certain piperidine derivatives derived from HP4 have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential role as anticancer agents . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

3. Neurological Disorders

HP4 has been investigated for its dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant for Alzheimer's disease therapy. Compounds based on HP4 have shown promise in enhancing cognitive function by preventing the breakdown of neurotransmitters .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets:

- Inhibition of Enzymes : HP4 acts as an inhibitor for several enzymes, including COMT and cholinesterases, which are critical in neurotransmitter regulation.

- Antioxidative Properties : Some derivatives exhibit antioxidative effects, potentially offering protective benefits against oxidative stress-related cellular damage .

| Compound | Target | IC50 (µM) | Biological Effect |

|---|---|---|---|

| Compound A | COMT | 4.55 | Inhibitor for Parkinson's treatment |

| Compound B | AChE | 10.2 | Enhances cognitive function |

| Compound C | Cancer Cells | 15.0 | Induces apoptosis |

Notable Research Findings

- COMT Inhibition : A study synthesized ten derivatives of 3-hydroxypyridin-4-one and evaluated their potency as COMT inhibitors, with IC50 values ranging from 4.55 to 19.8 µM .

- Cytotoxicity Studies : Derivatives have shown improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .

- Neuroprotective Effects : Certain HP4 derivatives exhibited neuroprotective properties by chelating metal ions and reducing neuroinflammation, which may be beneficial for conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 3-Hydroxypiperidin-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interact with receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the molecular structure of the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The pharmacological and physicochemical properties of piperidin-4-one derivatives are heavily influenced by substituents on the ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperidin-4-one Derivatives

Biologische Aktivität

3-Hydroxypiperidin-4-one is a heterocyclic organic compound that has garnered attention due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by a six-membered ring structure containing one nitrogen atom and a hydroxyl group attached to the fourth carbon atom. Its structural features enable various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Target Interactions:

this compound has been identified as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. Research indicates that this compound exhibits significant inhibitory effects on COMT, with IC50 values ranging from 4.55 to 19.8 µM, suggesting its potential utility in treating neurological disorders such as Parkinson's disease.

Biochemical Pathways:

The compound influences several biochemical pathways, particularly those related to oxidative stress responses. It acts as a substrate for oxidoreductases, which are critical for cellular metabolism. Additionally, it has been shown to induce apoptosis in cancer cell lines, thereby inhibiting cell proliferation.

Metal Ion Chelation:

this compound can chelate metal ions, which may be beneficial in conditions related to metal overload. This property enhances its therapeutic potential in treating diseases associated with iron toxicity.

Cellular Effects

The compound's effects extend to various cell types and processes:

- Cell Signaling Modulation: It modulates cell signaling pathways and gene expression, contributing to its anticancer properties.

- Subcellular Localization: this compound localizes within specific cellular compartments such as the cytoplasm and mitochondria, where it exerts its biological effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| COMT Inhibition | Significant inhibition with IC50 values between 4.55 - 19.8 µM | |

| Anticancer Activity | Induces apoptosis in various cancer cell lines | |

| Metal Ion Chelation | Effective in chelating metal ions, useful for iron overload conditions | |

| Radiation Protection | Exhibits properties that protect against radiation damage |

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of Parkinson's disease. The results demonstrated that treatment with this compound led to a significant reduction in dopaminergic neuron loss and improved motor function, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Synthesis and Industrial Applications

Synthetic Routes:

this compound can be synthesized through several methods:

- Cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

- Reduction of 4-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production:

In industrial settings, catalytic hydrogenation of 4-piperidone is commonly employed for efficient production.

Q & A

Q. What computational tools predict the reactivity of this compound in novel synthetic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.